molecular formula C13H18O2 B15245520 4-(Hydroxymethyl)-4-phenylcyclohexanol

4-(Hydroxymethyl)-4-phenylcyclohexanol

Cat. No.: B15245520
M. Wt: 206.28 g/mol
InChI Key: VTTUTBMHSGZGAM-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-4-phenylcyclohexanol is an organic compound characterized by a cyclohexane ring substituted with a hydroxymethyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-4-phenylcyclohexanol typically involves the reaction of phenylmagnesium bromide with cyclohexanone, followed by the reduction of the resulting intermediate. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Grignard reactions, where phenylmagnesium bromide is reacted with cyclohexanone under controlled conditions. The intermediate product is then subjected to reduction processes using suitable reducing agents to yield the final compound .

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-4-phenylcyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Hydroxymethyl)-4-phenylcyclohexanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-4-phenylcyclohexanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The phenyl group contributes to the compound’s hydrophobic interactions and overall stability .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

4-(hydroxymethyl)-4-phenylcyclohexan-1-ol

InChI

InChI=1S/C13H18O2/c14-10-13(8-6-12(15)7-9-13)11-4-2-1-3-5-11/h1-5,12,14-15H,6-10H2

InChI Key

VTTUTBMHSGZGAM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1O)(CO)C2=CC=CC=C2

Origin of Product

United States

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